molecular formula C20H33NO B12606963 N-[(2S)-1-Phenyldodecan-2-yl]acetamide CAS No. 648908-39-8

N-[(2S)-1-Phenyldodecan-2-yl]acetamide

Cat. No.: B12606963
CAS No.: 648908-39-8
M. Wt: 303.5 g/mol
InChI Key: WIJWMFZTHDEVML-FQEVSTJZSA-N
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Description

N-[(2S)-1-Phenyldodecan-2-yl]acetamide is a chemical compound belonging to the class of fatty acid amides These compounds are characterized by the presence of a fatty acid linked to an amine through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-Phenyldodecan-2-yl]acetamide typically involves the reaction of a suitable amine with an acylating agent. One common method is the reaction of 1-phenyldodecan-2-amine with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of catalysts such as Lewis acids can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-Phenyldodecan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Hydroxylated derivatives or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

N-[(2S)-1-Phenyldodecan-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems, particularly in lipid metabolism.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2S)-1-Phenyldodecan-2-yl]acetamide involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes involved in lipid metabolism, such as fatty acid amide hydrolase (FAAH). This interaction can influence various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S)-2-Methyl-1-phenyldodecan-2-yl]acetamide
  • N-[(2S)-2-Hydroxy-1-phenyldodecan-2-yl]acetamide

Uniqueness

N-[(2S)-1-Phenyldodecan-2-yl]acetamide is unique due to its specific structural features, such as the long alkyl chain and the presence of an aromatic ring

Properties

CAS No.

648908-39-8

Molecular Formula

C20H33NO

Molecular Weight

303.5 g/mol

IUPAC Name

N-[(2S)-1-phenyldodecan-2-yl]acetamide

InChI

InChI=1S/C20H33NO/c1-3-4-5-6-7-8-9-13-16-20(21-18(2)22)17-19-14-11-10-12-15-19/h10-12,14-15,20H,3-9,13,16-17H2,1-2H3,(H,21,22)/t20-/m0/s1

InChI Key

WIJWMFZTHDEVML-FQEVSTJZSA-N

Isomeric SMILES

CCCCCCCCCC[C@@H](CC1=CC=CC=C1)NC(=O)C

Canonical SMILES

CCCCCCCCCCC(CC1=CC=CC=C1)NC(=O)C

Origin of Product

United States

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